![molecular formula C12H16N4O3S B15283584 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B15283584.png)
2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide
Description
The compound 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide features a pyrimidine core substituted at positions 5 (cyano), 6 (ethyl), and 4 (oxo), with a sulfanyl group at position 2 linked to an acetamide moiety bearing a 2-methoxyethyl side chain. This structure combines electron-withdrawing (cyano, oxo) and hydrophobic (ethyl) groups on the pyrimidine ring, paired with a polar methoxyethyl group on the acetamide. Such substitutions are common in bioactive molecules, where the pyrimidine scaffold often serves as a pharmacophore for enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C12H16N4O3S |
---|---|
Molecular Weight |
296.35 g/mol |
IUPAC Name |
2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C12H16N4O3S/c1-3-9-8(6-13)11(18)16-12(15-9)20-7-10(17)14-4-5-19-2/h3-5,7H2,1-2H3,(H,14,17)(H,15,16,18) |
InChI Key |
PFNGINWBRWGTDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)SCC(=O)NCCOC)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-methoxyethyl)acetamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . Industrial production methods may involve solvent-free reactions or the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their properties:
Key Observations
Substituent Effects on Bioactivity: The cyano group in the target compound may enhance electrophilicity and hydrogen-bonding capacity compared to analogs with amino (Compound I, ) or allyl () groups. This could improve binding to enzyme active sites, as seen in pyridine-based inhibitors with electron-withdrawing substituents . However, this may reduce membrane permeability compared to more lipophilic derivatives.
Crystallographic and Hydrogen-Bonding Patterns: Analogs like Compound I () exhibit intramolecular N–H⋯N hydrogen bonds, forming S(7) ring motifs. The target compound’s cyano and oxo groups could similarly stabilize its conformation, though its crystal structure remains uncharacterized. Sulfonyl-containing analogs () demonstrate steric bulk that may hinder packing efficiency, whereas the target compound’s smaller ethyl and cyano groups might favor denser crystal lattices.
Predicted Physicochemical Properties :
- The target compound’s molecular weight (~361.4 g/mol) falls within the acceptable range for drug-like molecules, similar to the indole-oxadiazole hybrid 8t (428.5 g/mol, ).
- The methoxyethyl group may lower the pKa compared to the methylphenyl-substituted analog in , enhancing solubility in physiological environments.
Biological Activity
The compound 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and inflammation. Its pyrimidine core can interact with nucleic acids, potentially affecting DNA synthesis and repair mechanisms.
- Receptor Modulation : It has been suggested that this compound can modulate G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. This modulation could lead to alterations in intracellular signaling pathways .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by targeting tumor cell proliferation and survival pathways. For instance, studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by inhibiting inflammatory mediators such as cytokines and chemokines. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a similar pyrimidine derivative on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting that the compound could be developed further as an anticancer agent.
Study 2: Inhibition of Inflammatory Pathways
Another study focused on the anti-inflammatory effects of pyrimidine derivatives. The results indicated that these compounds could effectively reduce the production of pro-inflammatory cytokines in vitro, highlighting their potential for treating inflammatory diseases .
Data Table: Summary of Biological Activities
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.